molecular formula C22H23N3O5S2 B2366573 (Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate CAS No. 394228-10-5

(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate

Cat. No. B2366573
CAS RN: 394228-10-5
M. Wt: 473.56
InChI Key: MNYVMQOXBYGQMS-FCQUAONHSA-N
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Description

(Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S2 and its molecular weight is 473.56. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 3,4-dimethyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Rearrangements and Synthesis

Molecular rearrangements of related heterocyclic compounds have been explored, highlighting the potential for synthetic applications. For example, the interconversion of structural isomers in the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes demonstrates the versatility of similar compounds in organic synthesis (L'abbé et al., 1990).

Synthesis of Imidazolone Derivatives

The one-pot synthesis of imidazolone derivatives through the Michael addition highlights the utility of similar ethyl carboxylate compounds in creating complex heterocyclic structures with potential biological activity (Bezenšek et al., 2012).

Silver-catalysed Multicomponent Reactions

Silver-catalysed multicomponent reactions involving similar compounds have been reported to yield polysubstituted proline derivatives, showcasing their application in synthesizing biologically relevant molecules (Mancebo‐Aracil et al., 2015).

Photophysical Studies and Singlet Oxygen Activation

Studies on related ethyl thiazole-carboxylates have explored their photophysical properties and singlet oxygen activation capabilities, indicating their potential use in photochemical applications (Amati et al., 2010).

Derivatives as Potential Anti-Tumor Agents

The synthesis of novel heterocycles from related compounds, with some displaying potential as anti-tumor agents, underscores their importance in medicinal chemistry (Badrey & Gomha, 2012).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S2/c1-5-30-21(27)19-15(2)24(3)22(31-19)23-20(26)16-11-13-18(14-12-16)32(28,29)25(4)17-9-7-6-8-10-17/h6-14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYVMQOXBYGQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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